4-(2-Fluorophenyl)-3,3-dimethylpyrrolidine is an organic compound classified under the pyrrolidine family. Its molecular formula is and it has a molecular weight of approximately 193.26 g/mol. The compound features a pyrrolidine ring substituted with a fluorinated phenyl group, which significantly influences its chemical properties and biological activity. The presence of fluorine can enhance lipophilicity and alter the compound's reactivity, making it a subject of interest in various scientific fields, particularly medicinal chemistry and materials science.
The synthesis of 4-(2-Fluorophenyl)-3,3-dimethylpyrrolidine can be achieved through several methods:
Common Synthesis Method:
This method allows for the formation of the pyrrolidine ring while introducing the fluorinated phenyl group effectively. Variations in reaction conditions can lead to different yields and purities of the final product.
The molecular structure of 4-(2-Fluorophenyl)-3,3-dimethylpyrrolidine is characterized by:
This structure allows for unique interactions with biological targets due to its spatial arrangement and electronic properties influenced by the fluorine atom.
4-(2-Fluorophenyl)-3,3-dimethylpyrrolidine can undergo various chemical reactions:
Types of Reactions:
These reactions enhance its utility in synthetic organic chemistry and allow for modifications that can tailor its properties for specific applications .
The mechanism of action for 4-(2-Fluorophenyl)-3,3-dimethylpyrrolidine primarily involves its interaction with Equilibrative Nucleoside Transporters (ENTs).
This mechanism positions 4-(2-Fluorophenyl)-3,3-dimethylpyrrolidine as a potential candidate for therapeutic applications targeting nucleoside transport pathways .
These properties are critical for determining its handling, storage, and application in research settings .
4-(2-Fluorophenyl)-3,3-dimethylpyrrolidine has several scientific applications:
The versatility of this compound makes it valuable across multiple fields of research .
The pyrrolidine scaffold—a saturated five-membered nitrogen heterocycle—has emerged as a cornerstone in medicinal chemistry due to its favorable physicochemical properties. Compared to aromatic counterparts like pyrrole, pyrrolidine exhibits enhanced three-dimensional (3D) coverage due to pseudorotation (conformational flexibility) and improved solubility (LogS = 0.854 vs. pyrrole’s -0.175). These attributes enable optimal exploration of pharmacophore space and enhance binding specificity to biological targets [3]. Fluorination further refines these properties: the introduction of a fluorophenyl group increases lipophilicity (XLogP3 ≈ 2.6) and metabolic stability while influencing electronic parameters through the fluorine atom’s strong electron-withdrawing effect [4] [6].
Recent studies highlight fluorinated pyrrolidines in diverse therapeutic areas:
Table 1: Bioactivity of Selected Fluorinated Pyrrolidine Derivatives
Compound | Biological Activity | Key Structural Feature | Potency |
---|---|---|---|
Fluorinated pyrrolopyrimidine | VEGFR-2 inhibition | 4-(3-Fluorophenyl) substituent | IC₅₀ = 52.4 nM |
Pyrrolidine di-amide | α-Glucosidase inhibition | meta-Hydroxyfluorophenyl | IC₅₀ = 98.47 μM |
4-(2-Fluorophenyl) pyrrolidine | CSF-1R inhibition (Predicted) | 2-Fluorophenyl + 3,3-dimethyl | N/A (Computational) |
The 3,3-dimethyl substitution on the pyrrolidine ring introduces critical steric and conformational effects. The quaternary carbon at C3 restricts ring puckering, reducing pseudorotation flexibility and locking substituents at C4 (e.g., fluorophenyl groups) into defined orientations. This constraint enhances selectivity for enantioselective targets, as proteins exhibit distinct binding affinities for specific stereoisomers [3] .
Key stereochemical implications include:
The 2-fluorophenyl motif has evolved as a strategic element in central nervous system (CNS) drug design. Early fluorinated heterocycles (e.g., fludrocortisone, 1954) demonstrated fluorine’s ability to enhance bioavailability and receptor affinity. By the 2000s, the 2-fluorophenyl-pyrrolidine combination emerged in candidates targeting neurotransmitter systems, capitalizing on fluorine’s dual role as a hydrogen-bond acceptor and its capacity to modulate π-stacking in hydrophobic binding pockets [4] [8].
Notable milestones include:
Table 2: Evolution of Fluorophenyl Heterocycles in CNS Drug Development
Era | Scaffold | Example Drug | Advantage | Limitation |
---|---|---|---|---|
1950–2000 | Steroid/Quinolone | Fludrocortisone | Enhanced receptor affinity | Off-target effects |
2000–2010 | Fluoropyridine | Vatalanib | Moderate BBB penetration | Low selectivity |
2010–Present | 2-Fluorophenyl-pyrrolidine | Edicotinib* | High FMS kinase inhibition (KIT = 20 nM) | In clinical phases |
*Edicotinib contains a fluorophenyl-proline derivative [4].
Synthetic and Pharmacological Exploration of 4-(2-Fluorophenyl)-3,3-dimethylpyrrolidine
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4